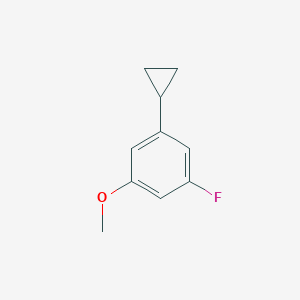
7-Bromo-1-(2-pyridyl)-4-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-(2-pyridyl)-4-azaindole is a heterocyclic compound that features a bromine atom at the 7th position, a pyridyl group at the 1st position, and an azaindole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(2-pyridyl)-4-azaindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the azaindole core. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 7-Bromo-1-(2-pyridyl)-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
7-Bromo-1-(2-pyridyl)-4-azaindole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Bromo-1-(2-pyridyl)-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
7-Bromo-1-(2-pyridyl)-indole: Similar structure but lacks the aza group.
1-(2-Pyridyl)-4-azaindole: Similar structure but lacks the bromine atom.
7-Chloro-1-(2-pyridyl)-4-azaindole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 7-Bromo-1-(2-pyridyl)-4-azaindole is unique due to the presence of both the bromine atom and the azaindole core, which confer distinct chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
7-bromo-1-pyridin-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-4-7-14-10-5-8-16(12(9)10)11-3-1-2-6-15-11/h1-8H |
InChIキー |
VRVHIQSISPXUSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=CC3=NC=CC(=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)




![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


